![molecular formula C23H19N5OS2 B2565477 3-((5-((pyridin-2-ylmethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-05-8](/img/structure/B2565477.png)
3-((5-((pyridin-2-ylmethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of novel compounds with potential anticancer properties has been a focus of recent research. In one study, a series of benzo[4,5]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives were synthesized from 2-aminobenzothiazole, benzaldehyde, and ethyl acetoacetate. The process involved catalysis with TBAHS in ethylene glycol, leading to the formation of a benzo[4,5]thiazolo[1,2-a]pyrimidine derivative. Subsequent reactions with secondary amines resulted in the formation of amides in good yields .
Molecular Structure Analysis
The molecular structure of a related compound, 2-(5-(4-Chlorophenyl)-3-(pyridin-2-yl)-4,5-dihydropyrazol-1-yl)benzo[d]thiazole, was investigated using quantum mechanical and spectroscopic methods. The study utilized Gaussian 09 software for electronic, NMR, vibrational, and structural properties analysis. The PED potential energy distribution of normal mode vibrations was reported using the VEDA 4 program. Additionally, NMR chemical shifts were calculated using B3LYP level of theory with a 6-311++G(2d,2p) basis set .
Chemical Reactions Analysis
The chemical reactivity and interactions of the synthesized compounds were not detailed in the provided data. However, the synthesis process implies that the compounds can undergo reactions typical for their functional groups, such as amide formation and substitution reactions at the thiazole ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds, including their cytotoxicity, were evaluated. Compound 5b, a derivative within the synthesized series, exhibited significant cytotoxicity against human breast adenocarcinoma cell lines MCF-7 and MDA-MB-231 with IC50 values of 0.58 and 1.58 μM, respectively. Another compound, 5a, showed promising cytotoxicity against the MDA-MB-231 cell line with an IC50 value of 5.01 μM . The electronic properties, such as HOMO and LUMO energies and electronic spectrum, were studied using a time-dependent (TD-DFT) approach. Additionally, NBO analysis and MEP surface mapping were calculated to understand the electronic behavior of the compounds .
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Derivative Compounds
Researchers have developed various synthetic methodologies to create derivatives of triazoles and thiazoles, compounds closely related to the query compound. These methodologies involve multi-step reactions that lead to the formation of compounds with potential antimicrobial and antitubercular activities. For instance, the synthesis of thiazolidinones and Mannich bases from amino-triazole derivatives highlights the versatility of triazole compounds in yielding biologically active molecules (Dave et al., 2007). Similarly, the creation of pyridyl substituted thiazolyl triazole derivatives showcases the integration of pyridine and thiazole moieties for enhancing antimicrobial properties (Tay et al., 2022).
Antimicrobial Activities
The antimicrobial activity of triazole and thiazole derivatives has been a significant area of research. Compounds synthesized from pyridin-yl and triazol-yl scaffolds have been evaluated against a variety of human pathogenic microorganisms, showing promising antibacterial and antifungal properties. These studies demonstrate the potential of such compounds in addressing antibiotic resistance and developing new antimicrobial agents (Bayrak et al., 2009).
Theoretical and Spectroscopic Studies
Theoretical calculations and spectroscopic analyses play a crucial role in understanding the chemical and physical properties of triazole derivatives. Studies involving Density Functional Theory (DFT) and multiwavelength spectrophotometric methods have been employed to elucidate the acid-base properties and molecular structures of triazole compounds. These investigations provide insights into the electronic structure, reactivity, and potential biological activities of these molecules (Azimi et al., 2008).
Eigenschaften
IUPAC Name |
3-[[4-(2-methylphenyl)-5-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5OS2/c1-16-8-2-3-10-18(16)28-21(14-27-19-11-4-5-12-20(19)31-23(27)29)25-26-22(28)30-15-17-9-6-7-13-24-17/h2-13H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYGVSDMGKUPCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=C2SCC3=CC=CC=N3)CN4C5=CC=CC=C5SC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-((pyridin-2-ylmethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

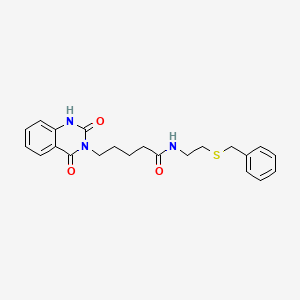
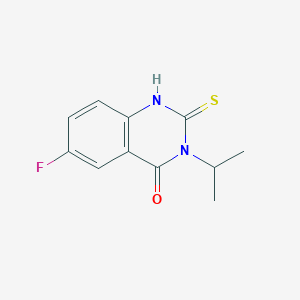

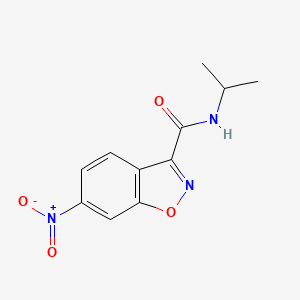
![N-(4-bromo-2-methylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2565399.png)
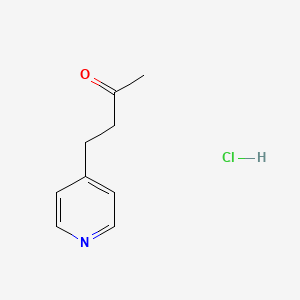
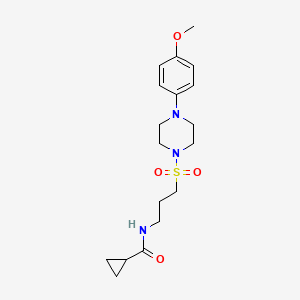
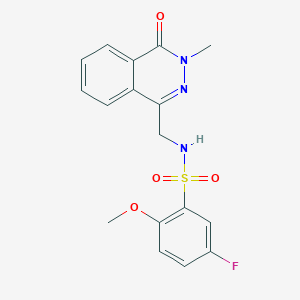
![4-ethoxy-3-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2565405.png)

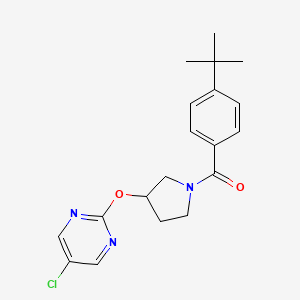
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2565412.png)

